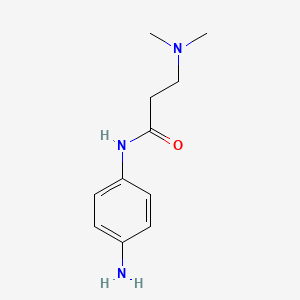
N-(4-aminophenyl)-3-(dimethylamino)propanamide
Übersicht
Beschreibung
“N-(4-Aminophenyl)-3-(dimethylamino)propanamide” is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-3-(dimethylamino)propanamide” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Physical And Chemical Properties Analysis
“N-(4-aminophenyl)-3-(dimethylamino)propanamide” is a chemical compound with a molecular weight of 207.27 . The dihydrochloride form of this compound has a molecular weight of 280.19 .Wissenschaftliche Forschungsanwendungen
Intramolecular Charge Transfer (ICT) Control
The compound plays a significant role in donor engineering , which is crucial for tuning the ICT interactions in donor-acceptor (D-A) molecules. This optimization can lead to enhanced performance in applications such as near-infrared photothermal conversion , which is promising for future photothermal therapy .
Electrochemiluminescence (ECL) in Biosensing
In the field of biosensing, derivatives of the compound, when doped in perylene microcrystals, have shown to suppress π–π stacking interactions. This leads to an enhanced ECL signal, which is beneficial for the development of sensitive biosensors for substances like dopamine, with potential applications in biological detection .
Nonlinear Optical Properties
The compound’s derivatives exhibit high nonlinear optical properties, making them suitable as fluorescent trifunctional probes. These properties are valuable in the development of materials for optical data storage and photonic devices .
Organic Radical Development
The compound’s structure can be modified to create organic radicals with potential applications in organic electronics. These radicals can be designed to have specific absorption maxima and photoluminescence quantum yields, which are important for devices like organic light-emitting diodes (OLEDs) and solar cells .
Photothermal Therapy
By controlling the ICT effect through donor engineering, the compound can be used to develop organic radicals that absorb near-infrared light and convert it into heat. This has potential applications in non-invasive cancer treatment methods, where targeted heat can destroy cancer cells .
Molecular Structure Optimization
The compound can be used in the optimization of molecular structures to enhance the performance of various materials. This includes improving the efficiency of photovoltaic cells and developing new materials with desired electronic properties .
Supramolecular Chemistry
The compound’s ability to form stable structures with specific properties makes it a candidate for use in supramolecular chemistry. This can lead to the creation of new materials with self-healing properties or the ability to respond to environmental stimuli .
Drug Delivery Systems
Due to its structural versatility, the compound can be engineered to form part of drug delivery systems. This could involve creating nanoparticles or other carriers that can deliver drugs to specific parts of the body more effectively .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-3-(dimethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVYGKNHRWNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588510 | |
| Record name | N-(4-Aminophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-(dimethylamino)propanamide | |
CAS RN |
854813-77-7 | |
| Record name | N-(4-Aminophenyl)-N~3~,N~3~-dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





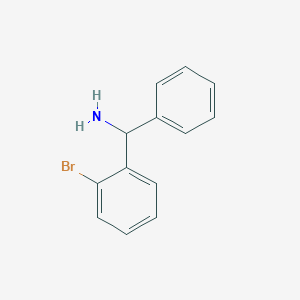
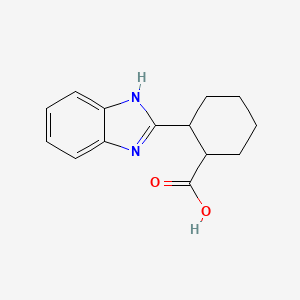

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

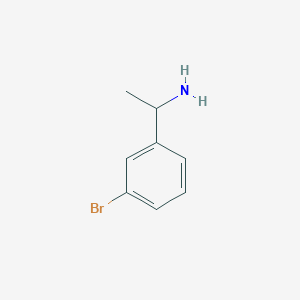
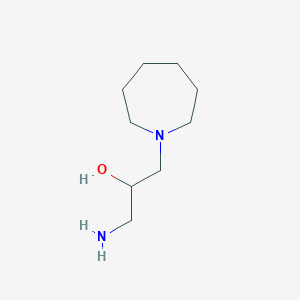
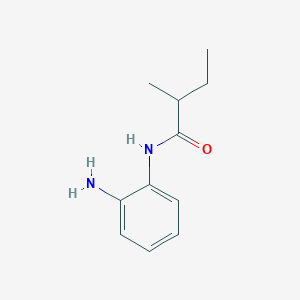
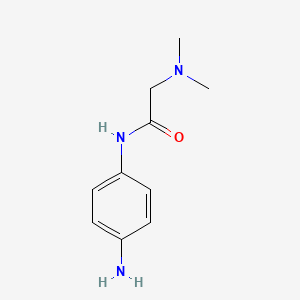

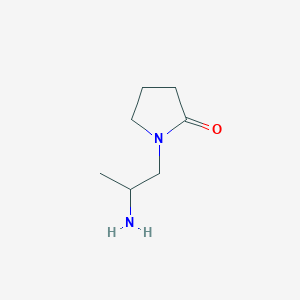
![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)